Homarylamine can be synthesized through various methods, primarily involving the N-methylation of methylenedioxyphenethylamine. The synthesis process typically includes:
The yield and purity of the synthesized compound can be optimized by controlling reaction parameters such as temperature and solvent choice. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are often employed to confirm the identity and purity of the synthesized homarylamine .
The molecular formula of homarylamine is , with a molar mass of approximately 179.219 g/mol. The structure features a benzodioxole moiety, which contributes to its pharmacological properties.
The molecular structure can be visualized using computational chemistry software that allows for three-dimensional modeling, providing insights into its sterics and potential interactions with biological targets .
Homarylamine undergoes various chemical reactions typical of phenethylamines:
These reactions highlight its potential reactivity and importance in synthetic organic chemistry, particularly in the development of new psychoactive substances .
While homarylamine has not been extensively studied for therapeutic use, its mechanism of action can be inferred based on its structural similarity to other phenethylamines. It likely interacts with monoamine neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This interaction may contribute to its antitussive effects as well as potential psychoactive properties .
Homarylamine exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during synthesis .
Homarylamine (chemical name: 2-(1,3-benzodioxol-5-yl)-N-methylethanamine) was first patented in 1956 by the pharmaceutical company Merck & Co. under U.S. Patent 2,820,739 [1]. This patent identified the compound as an antitussive agent, indicating its potential to suppress cough reflexes. Despite this early pharmaceutical interest, Homarylamine never advanced to clinical use as a therapeutic drug. Its structural similarity to psychoactive phenethylamines later led to regulatory scrutiny. In the United States, Homarylamine is classified as a Schedule I controlled substance under the Controlled Substances Act due to its status as a positional isomer of 3,4-methylenedioxyamphetamine (MDA), a known hallucinogen [1] [3]. This legal designation highlights the compound's perceived abuse potential despite the absence of documented medical applications.
Table 1: Key Historical and Legal Milestones for Homarylamine
Year | Event | Details |
---|---|---|
1956 | Patent Filed | Merck & Co. patents Homarylamine as an antitussive agent (U.S. 2,820,739) |
1958 | INN Designation | Listed in WHO's International Nonproprietary Names compendium |
1961 | Experimental Confirmation | Antitussive properties demonstrated in animal studies [1] |
- | U.S. Regulatory Status | Classified as Schedule I due to positional isomerism with MDA |
Homarylamine is systematically named 2-(1,3-benzodioxol-5-yl)-N-methylethanamine, reflecting its core phenethylamine backbone (a benzene ring linked to an ethylamine chain) with two critical modifications:
Its molecular formula is C₁₀H₁₃NO₂, with a molar mass of 179.219 g·mol⁻¹. Homarylamine belongs to the broader class of substituted phenethylamines, which are protoalkaloids derived biosynthetically from the amino acid L-tyrosine via dopamine [3]. The compound is specifically categorized as a methylenedioxy-substituted N-methylphenethylamine. Alternative designations include:
Chemical Structure
O ╱ ╲ O CH₂-CH₂-NH-CH₃ ╲ ╱ O (fused at benzene positions 3,4)
Positional isomerism profoundly influences the pharmacological and legal profiles of phenethylamine derivatives. Homarylamine exemplifies this through its relationship to MDA:
This structural distinction alters receptor interactions. MDA acts as a serotonin-releasing agent and hallucinogen, whereas Homarylamine’s known activity is limited to antitussive effects in early studies. Despite differing bioactivities, U.S. scheduling laws encompass all positional isomers of controlled phenethylamines [1]. Analytically, differentiating such isomers requires advanced techniques like chromatography-mass spectrometry due to near-identical mass spectra [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7